Griffithinam

Overview

Description

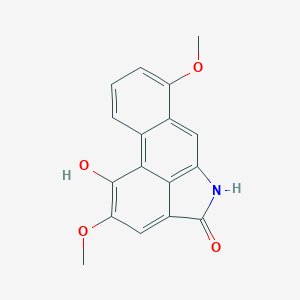

Griffithinam is an alkaloid compound isolated from the roots of the plant Goniothalamus griffithiiThe molecular formula of this compound is C17H13NO4, and it has a molecular weight of 295.294 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Griffithinam can be synthesized through bioassay-guided fractionation of the cytotoxic ethyl acetate extract from the stems of Dasymaschalon blumei (Annonaceae). The isolation process involves several steps, including solvent extraction, chromatography, and crystallization .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the roots of Goniothalamus griffithii. The process includes:

- Harvesting and drying the plant material.

- Grinding the dried material into a fine powder.

- Extracting the alkaloids using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone.

- Purifying the extract through chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Griffithinam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Griffithinam has a wide range of applications in scientific research, including:

Chemistry: Used as a reference compound in the study of alkaloids and their chemical properties.

Biology: Investigated for its potential cytotoxic effects on cancer cell lines and its role in cell signaling pathways.

Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Griffithinam involves its interaction with specific molecular targets and pathways. It is known to exert its effects by:

Binding to DNA: this compound can intercalate into DNA, disrupting the replication and transcription processes.

Inhibiting Enzymes: The compound can inhibit certain enzymes involved in cell proliferation and survival.

Inducing Apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways

Comparison with Similar Compounds

Griffithinam is unique compared to other similar alkaloids due to its distinct chemical structure and biological activities. Some similar compounds include:

- Aristololactam BI

- Aristololactam BII

- Aristololactam AII

- Norcepharanone B

Comparison:

- Chemical Structure: this compound has a unique tetracyclic structure with specific functional groups that differentiate it from other alkaloids.

- Biological Activity: While other alkaloids may exhibit similar cytotoxic effects, this compound’s specific interactions with DNA and enzymes make it particularly effective in certain applications .

Biological Activity

Griffithinam is a compound derived from the roots of Goniothalamus griffithii, a plant known for its medicinal properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as an alkaloid with a molecular weight of approximately 295.29 Da. Its chemical structure includes multiple functional groups that contribute to its biological activity, particularly in terms of interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 295.29 Da |

| LogP | 2.46 |

| H-bond Donors | 5 |

| H-bond Acceptors | 2 |

Biological Activities

This compound exhibits a range of biological activities that have been the focus of various studies:

- Antitumor Activity : this compound has shown significant cytotoxic effects against several cancer cell lines. In vitro studies demonstrated its ability to inhibit the growth of human tumor cells, including U937 and Jurkat cells. The mechanism appears to involve cell cycle arrest, particularly increasing the percentage of cells in the S phase .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

- Neuroprotective Effects : this compound has also been evaluated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It inhibits acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology, suggesting a potential role in cognitive enhancement or protection .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human cancer cell lines reported that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and found that this compound significantly inhibited the growth of U937 cells at concentrations above 10 µM.

Case Study 2: Neuroprotective Mechanisms

In another investigation, this compound was administered to animal models exhibiting symptoms of Alzheimer's disease. The results indicated a marked improvement in cognitive function as measured by behavioral tests, alongside a reduction in AChE activity by approximately 40% compared to control groups .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed insights into how modifications to its structure can enhance or diminish its biological activity. For instance, variations in functional groups associated with the alkaloid backbone have significant implications for its interaction with biological targets.

Properties

IUPAC Name |

15-hydroxy-6,14-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-12-5-3-4-8-9(12)6-11-14-10(17(20)18-11)7-13(22-2)16(19)15(8)14/h3-7,19H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAHURDEAZTVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC(=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601227487 | |

| Record name | 1-Hydroxy-2,7-dimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240122-32-1 | |

| Record name | 1-Hydroxy-2,7-dimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240122-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2,7-dimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research article primarily focuses on the isolation and structural elucidation of three new alkaloids, including Griffithinam, from the roots of Goniothalamus griffithii. [] Unfortunately, the article does not provide detailed spectroscopic data, molecular formula, or weight for this compound. Further research is needed to fully characterize this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.